(2S,3S)-2-Methyl-3-sulfanyl-butan-1-ol
Description
Structure
3D Structure
Properties
CAS No. |
669070-08-0 |
|---|---|
Molecular Formula |
C5H12OS |
Molecular Weight |
120.22 g/mol |
IUPAC Name |
(2S,3S)-2-methyl-3-sulfanylbutan-1-ol |
InChI |
InChI=1S/C5H12OS/c1-4(3-6)5(2)7/h4-7H,3H2,1-2H3/t4-,5-/m0/s1 |
InChI Key |
RFMHFOPFUZZBAD-WHFBIAKZSA-N |
Isomeric SMILES |
C[C@@H](CO)[C@H](C)S |
Canonical SMILES |
CC(CO)C(C)S |
Origin of Product |
United States |
Natural Occurrence and Biogenesis Pathways of 2s,3s 2 Methyl 3 Sulfanyl Butan 1 Ol
Identification in Biological Fluids and Secretions
(2S,3S)-2-Methyl-3-sulfanyl-butan-1-ol has been identified as a metabolite in humans. nih.gov While detailed studies on its presence in various biological fluids are ongoing, research on analogous compounds in human secretions offers significant insights. For instance, a related volatile sulfur compound, (S)-3-methyl-3-sulfanylhexan-1-ol, is a key contributor to the characteristic malodor of human axillary sweat. nih.govnih.gov This discovery was made after incubating sterile sweat with various bacterial strains, among which Staphylococcus haemolyticus was found to be the most potent producer of the sulfury odor. nih.gov The actual precursor to this odorous thiol in sweat was identified as a non-volatile Cys-Gly-(S)-conjugate, specifically [1-(2-hydroxyethyl)-1-methylbutyl]-L-cysteinylglycine. nih.gov This suggests that similar precursor conjugates and microbial actions could be responsible for the presence of this compound in human metabolic outputs. Further research has also noted the influence of human salivary enzymes on the degradation of related thiols, indicating a dynamic interaction between these compounds and human physiology. wikipedia.org
Occurrence in Fermented Food and Beverage Matrices (e.g., Wines, Onions)
This thiol has been identified as a contributor to the off-flavor in beer, where it imparts an onion-like aroma. researchgate.net Its formation in beer is linked to the presence of hydrogen sulfide, which can act as a sulfur donor during the fermentation process. researchgate.net
While direct evidence for the occurrence of the (2S,3S) stereoisomer in onions is not prevalent in the reviewed literature, the presence of numerous sulfur compounds in onions is well-documented. The biogenesis of these compounds often involves the enzymatic breakdown of sulfur-containing precursors.
In the context of wine, particularly Sauvignon Blanc, the related compound 3-mercapto-3-methylbutan-1-ol (MMB) is a well-known key odorant. wikipedia.org It has also been identified in passion fruit juice and coffee. wikipedia.org The formation of such thiols in wine is a direct result of the fermentation process, where non-volatile precursors present in the grape must are transformed into volatile aroma compounds by yeast. wikipedia.org
Elucidation of Precursor Molecules and Conjugates
The direct precursors for this compound are not definitively established in all systems. However, research on analogous compounds provides strong indications of their nature. In the case of the structurally similar (S)-3-methyl-3-sulfanylhexan-1-ol found in human sweat, the precursor is a water-soluble and odorless conjugate, [1-(2-hydroxyethyl)-1-methylbutyl]-L-cysteinylglycine. nih.gov This Cys-Gly-(S)-conjugate is an intermediate in the glutathione (B108866) biodetoxification pathway. nih.gov It is efficiently cleaved by specific bacteria to release the volatile thiol. nih.gov
In the context of fermented beverages like wine, the precursors to volatile thiols are also sulfur-containing conjugates. The general pathway for the formation of compounds like MMB involves the conjugation of unsaturated fatty acid metabolites with either cysteine or glutathione to form non-volatile precursors. wikipedia.org These precursors are then present in the grape juice and are later transformed during fermentation.
For the formation of 2-methyl-3-sulfanylbutan-1-ol in beer, an intermediate compound, 2-mercapto-3-hydroxy-3-methylbutanal (2M3H3MB), has been identified. researchgate.net This intermediate is formed through a non-enzymatic reaction between 2,3-epoxy-3-methylbutanal (EMB) and hydrogen sulfide. researchgate.net EMB itself is generated from the oxidation of iso-alpha acids from hops during the brewing process. researchgate.net
Enzymatic Pathways and Microbial Biotransformation Mechanisms
The transformation of non-volatile precursors into this compound and related thiols is heavily dependent on microbial and enzymatic action.
In the formation of the off-flavor in beer, two key enzymes from the yeast Saccharomyces pastorianus, Old Yellow Enzyme 2 (Oye2p) and alcohol dehydrogenase 6 (Adh6p), are involved in the conversion of the intermediate 2M3H3MB to 2-methyl-3-sulfanylbutan-1-ol. researchgate.net Deletion of the genes encoding these enzymes significantly reduces the formation of the final thiol. researchgate.net
The release of volatile thiols in wine during alcoholic fermentation is attributed to the β-lyase activity of yeast. wikipedia.org This enzymatic cleavage breaks the bond in the cysteinylated or glutathionylated precursors, releasing the free thiol. Strains of Metschnikowia pulcherrima, a yeast species sometimes found in wine fermentations, are known to release varietal thiols, including MMB. wikipedia.org
In human sweat, the biotransformation of the Cys-Gly-(S)-conjugate precursor of (S)-3-methyl-3-sulfanylhexan-1-ol is carried out by the microflora present on the skin, with Staphylococcus haemolyticus showing a particularly high efficiency in this conversion. nih.govnih.gov
The Ehrlich pathway is another relevant biogenetic route for the formation of related alcohols by microorganisms. For instance, engineered Corynebacterium glutamicum can produce 2-methyl-1-butanol (B89646) and 3-methyl-1-butanol from their corresponding 2-keto acid precursors. nih.gov This pathway involves the decarboxylation of the 2-keto acid followed by the reduction of the resulting aldehyde to an alcohol.
Comparative Biogenesis Across Different Organisms and Systems
The biogenesis of this compound and related thiols showcases both common principles and system-specific variations. A recurring theme is the transformation of non-volatile, sulfur-containing precursors into volatile thiols through enzymatic action, often by microorganisms.
In both human sweat and wine, the precursors are conjugates of the final thiol with amino acids or peptides (cysteine, glycine, glutathione). The release of the volatile compound is then mediated by the enzymatic machinery of bacteria (Staphylococcus in sweat) or yeast (Saccharomyces, Metschnikowia in wine).
In beer, the biogenesis pathway appears to be more complex, involving an intermediate (2M3H3MB) formed from a hop-derived compound (EMB) and hydrogen sulfide, which is then enzymatically converted by yeast. This highlights how the specific raw materials and processing conditions of a given system can lead to unique formation pathways.
The table below provides a comparative overview of the biogenesis of this compound and a closely related thiol in different systems.
| System | Precursor(s) | Key Microorganism(s)/Enzyme(s) | Final Thiol |
| Human Axillary Sweat | [1-(2-hydroxyethyl)-1-methylbutyl]-L-cysteinylglycine | Staphylococcus haemolyticus | (S)-3-methyl-3-sulfanylhexan-1-ol |
| Beer | 2,3-epoxy-3-methylbutanal (EMB), Hydrogen sulfide | Saccharomyces pastorianus (Old Yellow Enzyme 2, Alcohol Dehydrogenase 6) | 2-Methyl-3-sulfanylbutan-1-ol |
| Wine (Sauvignon Blanc) | Cysteinylated/Glutathionylated conjugates | Saccharomyces cerevisiae, Metschnikowia pulcherrima (β-lyase activity) | 3-Mercapto-3-methylbutan-1-ol (MMB) |
Sophisticated Analytical Techniques for Chiral Analysis and Quantification of 2s,3s 2 Methyl 3 Sulfanyl Butan 1 Ol
Enantioselective Chromatographic Methods
Enantioselective chromatography is a cornerstone for the separation of chiral molecules. The fundamental principle involves the use of a chiral environment, either a chiral stationary phase (CSP) or a chiral additive in the mobile phase, to induce diastereomeric interactions with the enantiomers, leading to differential retention and separation.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a highly effective and widely applicable method for separating chiral compounds. acs.org The key to this technique is the CSP, which creates a chiral environment where enantiomers can be resolved. acs.orgrsc.org Polysaccharide-based CSPs are particularly popular due to their broad applicability. nih.gov For thiols, derivatization is often employed to improve detection and chromatographic behavior. Reagents like 4,4'-dithiodipyridine (DTDP) can react with thiols at typical wine pH to form stable derivatives suitable for HPLC-MS/MS analysis. acs.org
Novel CSPs are continuously being developed to enhance separation performance. For instance, CSPs prepared by immobilizing chiral porous organic cages (POCs) or chiral trianglsalen macrocycles onto thiol-functionalized silica (B1680970) have shown excellent enantioselectivity for a variety of racemic compounds, including alcohols. acs.orgrsc.orgrsc.orgnih.gov These modern CSPs, sometimes featuring cationic imidazolium (B1220033) spacers, can offer superior resolution compared to traditional commercial columns. rsc.orgrsc.orgnih.gov
Table 1: HPLC Methods for Chiral Thiol Analysis
| Parameter | CSP-A (with Cationic Spacer) | CSP-B (without Cationic Spacer) | Commercial CSPs (e.g., Chiralpak AD-H) |
| Principle | Chiral trianglsalen macrocycle bonded to thiol-functionalized silica via thiol-ene click chemistry. rsc.orgrsc.org | Chiral trianglsalen macrocycle bonded to thiol-functionalized silica. rsc.orgrsc.org | Polysaccharide-based chiral selectors. rsc.orgrsc.orgnih.gov |
| Performance | Achieved baseline separation for 20 out of 22 tested racemates (including alcohols). rsc.orgrsc.org | Achieved baseline separation for 15 out of 22 tested racemates. rsc.orgrsc.org | Shows good chiral recognition but can be outperformed by newer CSPs for specific compounds. rsc.orgnih.gov |
| Advantages | Enhanced enantioseparation due to the cationic imidazolium spacer. rsc.orgrsc.orgnih.gov Peculiar advantages for separating enantiomers not resolved by commercial columns. rsc.org | Covalently bonded phase providing excellent durability. hplc.eu | Wide range of applications. nih.gov |
| Mobile Phase | Typically normal-phase (e.g., n-Hexane/Isopropanol). rsc.org | Typically normal-phase (e.g., n-Hexane/Isopropanol). rsc.org | Compatible with both normal and reversed-phase modes. hplc.eu |
This table is generated based on findings from studies on novel chiral stationary phases for HPLC.
Gas chromatography (GC) with chiral capillary columns is a highly versatile, sensitive, and accurate technique for determining the enantiomeric composition of volatile compounds like (2S,3S)-2-Methyl-3-sulfanyl-butan-1-ol. chromatographyonline.com The separation is achieved through the use of CSPs, most commonly derivatives of cyclodextrins, which are incorporated into the liquid stationary phase. chromatographyonline.comgcms.cz The choice of cyclodextrin (B1172386) derivative and the column's operating conditions, such as temperature, are critical for achieving optimal separation. chromatographyonline.com
For volatile thiols, which are often present at trace levels in complex matrices, analysis typically involves derivatization to improve volatility and detectability. mdpi.com Reagents like ethyl propiolate (ETP) or 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) are used to react with the sulfhydryl group. mdpi.comresearchgate.net The resulting derivatives can then be analyzed by GC, often coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS) for sensitive and selective quantification. researchgate.net The inertness of the entire GC system, including the column and inlet, is crucial for analyzing reactive sulfur compounds at low concentrations. restek.comazom.com
Table 2: Chiral GC Columns for Volatile Compound Analysis
| Column Type | Chiral Selector | Typical Analytes | Interaction Mechanism | Key Features |
| Astec® CHIRALDEX® | Derivatized Cyclodextrins (e.g., B-DM) | Wide variety of structural types, including free acids and bases. sigmaaldrich.com | Surface interaction and inclusion complexation. chromatographyonline.comsigmaaldrich.com | High resolution, suitable for temperatures >200 °C. sigmaaldrich.com |
| Supelco® DEX™ | Derivatized Cyclodextrins (e.g., β-DEX™ 120) | General purpose, especially for alcohols and diols. sigmaaldrich.com | Inclusion interactions. sigmaaldrich.com | Good for underivatized polar analytes. sigmaaldrich.com |
| Rt-βDEX Series | Substituted β-cyclodextrins | Monoterpenes, flavors, fragrances, pharmaceuticals. gcms.cz | Inclusion complexation. | Offers unique selectivity not matched by standard permethylated columns. gcms.cz |
This table summarizes common chiral GC columns based on cyclodextrin derivatives used for enantiomeric separations.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green chemistry" alternative to HPLC for chiral separations. selvita.com This technique primarily uses supercritical carbon dioxide (CO₂) as the mobile phase, often with an organic modifier. selvita.comafmps.be The low viscosity and high diffusivity of supercritical CO₂ allow for high flow rates, reduced back pressure, and significantly faster analysis and equilibration times compared to HPLC. selvita.comafmps.beacs.org
SFC is highly compatible with the same polysaccharide-based CSPs used in HPLC, making method transfer straightforward. chromatographyonline.comnih.gov The technique provides excellent or complementary chiral selectivity to LC methods. chromatographyonline.com For chiral analysis, parameters such as the organic modifier, back pressure, and temperature are optimized to achieve the best resolution. nih.govafmps.be The reduced use of toxic organic solvents makes SFC an environmentally friendly and cost-effective choice, especially for large-scale preparative separations. selvita.comafmps.be
Capillary Electrophoresis (CE) is a high-efficiency separation technique that requires minimal sample and reagent consumption. mdpi.com For chiral separations, a chiral selector is added to the background electrolyte. mdpi.com Enantiomers form transient diastereomeric complexes with the chiral selector, which have different electrophoretic mobilities, thus enabling their separation.
Common chiral selectors used in CE include cyclodextrins (native and derivatized), crown ethers, and certain ionic liquids. mdpi.comnih.govnih.gov The choice of selector and its concentration, along with the pH of the buffer, are critical parameters that are optimized to achieve baseline separation. mdpi.comnih.gov CE coupled with mass spectrometry (CE-MS) is particularly powerful for analyzing compounds that lack a strong UV chromophore. nih.gov To prevent non-volatile chiral selectors from contaminating the MS interface, a partial filling technique can be employed. nih.gov
Advanced Spectroscopic Approaches to Chiral Discrimination
While chromatographic methods physically separate enantiomers, spectroscopic techniques can be used to differentiate them, often after derivatization with a chiral agent.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure determination, including the elucidation of stereochemistry. tandfonline.com To distinguish between enantiomers, which are isochronous (have identical NMR spectra) in an achiral solvent, a chiral auxiliary is used. nih.gov This auxiliary, which can be a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA), interacts with the enantiomers to form diastereomeric species. nih.gov These diastereomers are no longer magnetically equivalent and will exhibit distinct signals (chemical shift non-equivalence) in the NMR spectrum, allowing for their differentiation and quantification. tandfonline.comacs.org
For thiols, a recently developed method involves a multicomponent reaction with o-phthalaldehyde (B127526) and a ¹⁹F-labeled chiral amine. acs.org This reaction rapidly generates diastereoisomeric isoindole derivatives that produce distinct signals in the ¹⁹F NMR spectrum, enabling effective chiral discrimination. acs.org The use of ¹⁹F NMR is advantageous due to its high sensitivity and the large chemical shift range of the fluorine nucleus. acs.org Advanced NMR experiments like ROESY can provide further information on the through-space interactions responsible for the chiral recognition. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Identification and Quantification
High-Resolution Mass Spectrometry (HRMS) stands as a powerful tool for the definitive identification and precise quantification of this compound. Unlike nominal mass spectrometry, HRMS provides exact mass measurements with high accuracy, typically to within 5 ppm, which allows for the determination of the elemental composition of an analyte. This capability is instrumental in distinguishing the target compound from other co-eluting species that may have the same nominal mass.
Recent advancements have seen the development of methods such as Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) for the simultaneous analysis of chiral thiol compounds. nih.gov In one such study, a pre-column derivatization strategy was employed to separate DL-thiol compounds, including cysteine, homocysteine, and glutathione (B108866), in human saliva. nih.gov This approach is directly applicable to the chiral analysis of this compound. The high resolving power of the mass spectrometer allows for the clear identification of the derivatized thiol, while the chromatographic separation, often on a chiral stationary phase or after reaction with a chiral derivatizing agent, resolves the different stereoisomers.
For quantification, HRMS can be operated in various modes, including full scan and selected ion monitoring (SIM). The high mass accuracy of HRMS enhances the selectivity of SIM, leading to lower detection limits and improved quantitative accuracy, even in complex matrices. The development of mass spectrometry methods using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with high-resolution analyzers has been crucial for advancing studies of thiol modifications. sfrbm.org
Table 1: Performance of a UHPLC-HRMS Method for Chiral Thiol Analysis This table is based on a representative method for similar chiral thiols and illustrates the expected performance for analyzing this compound.
| Parameter | Performance Metric | Reference |
| Linearity (R²) | ≥ 0.9992 | nih.gov |
| Detection Limit | 2.50 - 14.40 fmol | nih.gov |
| Intraday Precision (RSD) | 0.33% - 9.64% | nih.gov |
| Interday Precision (RSD) | 0.33% - 9.64% | nih.gov |
| Average Spiked Recovery | 92.15% - 106.22% | nih.gov |
Vibrational Spectroscopy (e.g., Surface-Enhanced Raman Spectroscopy)
Vibrational spectroscopy techniques, particularly Surface-Enhanced Raman Scattering (SERS), offer highly sensitive and specific platforms for the detection of thiols like this compound. SERS leverages the enhancement of Raman scattering from molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. nih.gov The strong affinity between sulfur atoms and these noble metals ensures that thiol-containing compounds are preferentially adsorbed onto the SERS-active substrate, leading to a significant amplification of their Raman signal. nih.govnih.gov This allows for detection at extremely low concentrations, even down to the single-molecule level. aip.org
For chiral analysis, SERS can be adapted for enantioselective discrimination. This is achieved by using chiral plasmonic nanostructures or by creating a chiral environment on the substrate surface. nih.govacs.org For instance, gold helicoids can support chiral plasmonic near-fields that interact differently with each enantiomer of a chiral molecule, resulting in distinguishable SERS spectra. nih.govacs.org This universal, label-free approach could be applied to differentiate between the enantiomers of 2-Methyl-3-sulfanyl-butan-1-ol. Another strategy involves constructing a homochiral environment on the SERS substrate, which leads to enantioselective recognition based on differential binding interactions. nih.gov
The key advantages of SERS for this application include its high sensitivity, the provision of a unique "fingerprint" spectrum for molecular identification, and its potential for label-free chiral discrimination. nih.govnih.gov
Pre-column Derivatization Strategies for Enhanced Chiral Thiol Detection
Pre-column derivatization is a crucial strategy for the analysis of this compound, as it addresses several analytical challenges. Derivatization can improve the chromatographic properties, enhance the sensitivity of detection (e.g., by introducing a fluorophore or a readily ionizable group), and, critically, enable the separation of enantiomers on a standard achiral column. acs.orgnih.govchromtech.com
The thiol group is the primary target for derivatization. Reagents are designed to react specifically and rapidly with the sulfhydryl moiety.
For Gas Chromatography (GC) Analysis:
Extractive Alkylation: Thiols can be converted into more stable and volatile derivatives. For example, using pentafluorobenzyl bromide (PFB-Br) converts thiols to their PFB derivatives, which can then be analyzed by GC-MS. nih.govnih.gov This method has achieved very low detection limits (in the ng/L range) for polyfunctional thiols in wine. nih.govnih.gov
For High-Performance Liquid Chromatography (HPLC) Analysis:
Thiol-Disulfide Exchange: Reagents like 5,5'-dithiobis(2-nitrobenzoic acid) (Ellman's reagent) and 4,4'-dithiodipyridine (DTDP) react with thiols to form mixed disulfides. acs.orgnih.gov DTDP is particularly effective as it reacts rapidly at the typical pH of matrices like wine and provides stable derivatives for HPLC-MS/MS analysis. acs.org
Chiral Derivatization: To separate enantiomers like this compound, a chiral derivatizing agent is used to create diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column.
OPA/Chiral Thiols: o-Phthalaldehyde (OPA) is often used in combination with a chiral thiol (e.g., N-acetyl-L-cysteine or N,N-dimethyl-L-cysteine) to derivatize primary amines. nih.govnih.gov While the target molecule is a primary alcohol, similar strategies targeting the thiol group with a chiral reagent are common.
Maleimides: Fluorescent reagents like N-(1-pyrenyl)maleimide can be used to tag the thiol group, allowing for highly sensitive fluorescence detection and subsequent chiral separation on a suitable chiral stationary phase. researchgate.net
NCS-OTPP: A novel chiral derivatizing reagent, (R)-(5-(3-isothiocyanatopyrrolidin-1-yl)-5-oxopentyl, has been successfully used for the enantiomeric separation of DL-thiol compounds by UHPLC-HRMS. nih.gov
Table 2: Selected Pre-column Derivatization Reagents for Thiol Analysis
| Reagent/Method | Analytical Technique | Target Moiety | Purpose | Reference |
| Pentafluorobenzyl Bromide (PFB-Br) | GC-MS | Thiol | Enhance volatility and sensitivity | nih.govnih.gov |
| 4,4'-dithiodipyridine (DTDP) | HPLC-MS/MS | Thiol | Stable derivative for MS detection | acs.org |
| Ellman's Reagent (DTNB) | HPLC | Thiol | Forms detectable mixed disulfide | nih.gov |
| o-Phthalaldehyde (OPA) + Chiral Thiol | HPLC-Fluorescence/MS | Primary Amine* | Chiral separation (forms diastereomers) | nih.govnih.gov |
| (R)-NCS-OTPP | UHPLC-HRMS | Thiol | Chiral separation and MS detection | nih.gov |
| N-(1-pyrenyl)maleimide | HPLC-Fluorescence | Thiol | Adds fluorescent tag for sensitive detection | researchgate.net |
| Note: OPA derivatization typically targets amines but illustrates the principle of using a chiral reagent to create separable diastereomers, a principle applicable to thiol-specific chiral reagents. |
Methodologies for Quantification in Complex Biological and Chemical Matrices
Quantifying trace levels of this compound in complex matrices such as biological fluids (urine, plasma, saliva) or food and beverages (wine) presents significant analytical hurdles. mdpi.com These matrices contain a multitude of components that can interfere with the analysis, causing what is known as "matrix effects." nih.gov Methodologies for reliable quantification must therefore incorporate robust sample preparation and detection techniques.
Sample Preparation: The primary goal of sample preparation is to isolate the target analyte from interfering matrix components and to concentrate it to a level suitable for detection.
Solid Phase Extraction (SPE): This is a common technique used to clean up samples and concentrate thiols. acs.org For instance, C18 cartridges can be used to retain derivatized thiols from a wine matrix, which are then eluted with an organic solvent. acs.org
Headspace Solid Phase Microextraction (HS-SPME): For volatile thiols, HS-SPME is a powerful, solvent-free technique. The analyte is partitioned from the sample headspace onto a coated fiber, which is then thermally desorbed into a GC inlet. nih.govnih.gov This method is frequently used for analyzing volatile sulfur compounds in beverages and breath. nih.govnih.govnih.gov
Liquid-Liquid Extraction (LLE): LLE can also be used to extract analytes from an aqueous matrix into an immiscible organic solvent, effectively separating them from non-soluble interferences.
Detection and Quantification: Mass spectrometry-based methods are the gold standard for quantifying trace analytes in complex samples due to their high selectivity and sensitivity.
GC-MS and LC-MS/MS: Coupling gas or liquid chromatography with tandem mass spectrometry (MS/MS) is the preferred approach. Chromatography provides the initial separation, while MS/MS enhances selectivity by monitoring a specific fragmentation transition (from a precursor ion to a product ion) unique to the analyte. This is often performed in Multiple Reaction Monitoring (MRM) mode. acs.orgnih.gov
Stable Isotope Dilution Analysis (SIDA): This is the most accurate quantification method. It involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., deuterated) to the sample at the very beginning of the workflow. The labeled internal standard behaves identically to the native analyte during extraction and ionization but is distinguished by the mass spectrometer. By measuring the ratio of the native analyte to the labeled standard, matrix effects can be effectively compensated for, leading to highly accurate and precise quantification. acs.org
The combination of selective extraction (e.g., SPME, SPE), derivatization, high-resolution chromatography (GC or UHPLC), and sensitive, specific detection (HRMS or MS/MS) with the use of appropriate internal standards enables the reliable quantification of this compound in a variety of challenging matrices. nih.govacs.orgnih.gov
Chemical Reactivity and Transformation Mechanisms of 2s,3s 2 Methyl 3 Sulfanyl Butan 1 Ol
Alcohol and Thiol Group Interconversions and Functional Group Manipulations
The alcohol and thiol moieties in (2S,3S)-2-methyl-3-sulfanyl-butan-1-ol can undergo a variety of interconversions and manipulations, which are foundational for synthetic applications. These transformations allow for the selective modification of the molecule to achieve desired structures and properties.
The hydroxyl group of the primary alcohol can be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine. ub.edu This transformation is crucial because the hydroxide (B78521) ion (OH⁻) is a poor leaving group, while tosylates and mesylates are excellent leaving groups. Once converted, the site becomes susceptible to nucleophilic substitution, enabling the introduction of a wide range of other functional groups. ub.eduvanderbilt.edu For instance, reaction with a halide salt can convert the alcohol into an alkyl halide. ub.edu
Similarly, the thiol group can be manipulated. Protection of the thiol is often necessary during reactions that target the alcohol, as thiols are easily oxidized. Common protecting groups for thiols include the trityl (Tr) or p-methoxybenzyl (PMB) groups. The thiol can also be converted to other sulfur-containing functionalities.
The interconversion of these groups is a powerful tool in organic synthesis. organic-chemistry.org For example, a primary alcohol can be converted to a thiol, although this is a multi-step process often involving conversion to a halide or sulfonate followed by displacement with a sulfur nucleophile like sodium hydrosulfide (B80085) or thiourea (B124793). libretexts.org
Table 1: Selected Functional Group Interconversions
| Starting Group | Reagents | Product Group | Mechanism Type |
|---|---|---|---|
| Primary Alcohol (-CH₂OH) | TsCl, pyridine | Tosylate (-CH₂OTs) | Nucleophilic Acyl Substitution |
| Tosylate (-CH₂OTs) | NaBr, DMF | Bromoalkane (-CH₂Br) | S_N2 |
| Primary Alcohol (-CH₂OH) | PBr₃, pyridine | Bromoalkane (-CH₂Br) | S_N2 |
Oxidation-Reduction Chemistry of the Sulfanyl (B85325) Moiety
The sulfanyl group is redox-active and its oxidation-reduction chemistry is a prominent feature of the molecule's reactivity profile.
One of the most characteristic reactions of thiols is their oxidation to disulfides (-S-S-). sci-hub.seebsco.comyoutube.com This reaction involves the formation of a sulfur-sulfur bond between two molecules of the thiol, yielding the corresponding disulfide. The oxidation can be achieved using a variety of mild oxidizing agents, including molecular oxygen (often catalyzed by metal ions), hydrogen peroxide, or persulfates. libretexts.orgsci-hub.se
The mechanism of this oxidation can vary depending on the oxidant and reaction conditions. A common pathway, particularly under basic conditions, involves the deprotonation of the thiol (R-SH) to form a thiolate anion (R-S⁻). nih.gov This thiolate is a potent nucleophile and can attack the sulfur atom of another thiol molecule or a disulfide, leading to a disulfide exchange. In the presence of an oxidizing agent, the thiolate can undergo a one-electron oxidation to form a thiyl radical, which then dimerizes to form the disulfide. nih.gov
Alternatively, a two-electron oxidation can occur, often proceeding through a sulfenic acid (RSOH) intermediate. nih.gov This intermediate reacts rapidly with another thiol molecule to produce the disulfide and water. nih.gov
Reaction Scheme: Oxidation to Disulfide 2 R-SH + [O] → R-S-S-R + H₂O Where R-SH is this compound and [O] is a generic oxidizing agent.
The sulfanyl group can generate a thiyl radical (RS•) through homolytic cleavage of the S-H bond, a process that can be initiated by light, heat, or reaction with other radicals. nih.govmdpi.com Thiyl radicals are key intermediates in various degradation pathways. nih.govnih.govdntb.gov.ua
Once formed, the thiyl radical is a versatile reactive species. It can participate in several types of reactions:
Hydrogen Atom Transfer: Thiyl radicals can abstract hydrogen atoms from other molecules, particularly from C-H bonds, generating a carbon-centered radical and regenerating a thiol. nih.gov This can lead to a cascade of radical reactions, potentially causing significant degradation. nih.gov
Addition to Unsaturation: Thiyl radicals readily add across carbon-carbon double or triple bonds, a reaction utilized in thiol-ene and thiol-yne chemistry. mdpi.com
Reaction with Oxygen: Thiyl radicals can react with molecular oxygen to form thiylperoxyl radicals (RSOO•), which can further transform into other oxidized sulfur species like sulfonates. nih.gov
These radical pathways can lead to the formation of various degradation products, including cross-linked species and cleavage products. dntb.gov.ua
Nucleophilic Properties and Reactions of the Sulfanyl and Hydroxyl Groups
Both the sulfanyl and hydroxyl groups possess lone pairs of electrons on their respective heteroatoms (sulfur and oxygen), making them nucleophilic. msu.edu However, the thiol group is generally a stronger nucleophile and more acidic than the corresponding alcohol group. libretexts.orgebsco.com
This difference in nucleophilicity allows for selective reactions. Under neutral or basic conditions, the more nucleophilic thiol (or its conjugate base, the thiolate) will preferentially react with electrophiles, such as alkyl halides, in S_N2 reactions to form sulfides (thioethers). libretexts.org
The hydroxyl group, while less nucleophilic than the thiol, can also act as a nucleophile. msu.edu Its reactivity can be enhanced by converting it to its conjugate base, an alkoxide, using a strong base. The alkoxide is a much stronger nucleophile and can react with electrophiles to form ethers. msu.edu The choice of reaction conditions, particularly pH, can thus direct an electrophile to react selectively with either the sulfanyl or the hydroxyl group.
Table 2: Comparison of Nucleophilic Properties
| Functional Group | Heteroatom | Acidity (pKa) | Nucleophilicity | Typical Reaction Product (with R'-X) |
|---|---|---|---|---|
| Thiol (-SH) | Sulfur | ~10-11 | High | Sulfide (R-S-R') |
Stereochemical Control and Regioselectivity in Chemical Transformations
The presence of two adjacent stereocenters (at C2 and C3) in this compound means that stereochemical control is a critical aspect of its chemical transformations. researchgate.net
Reactions occurring directly at one of the chiral centers can proceed with either retention or inversion of configuration. For example, a nucleophilic substitution (S_N2) reaction at the C3 carbon (bearing the sulfanyl group), if the thiol were first converted to a good leaving group, would proceed with inversion of stereochemistry. ub.edu This would transform the (3S) center to a (3R) center. The stereocenter at C2 acts as a chiral auxiliary, potentially influencing the stereochemical outcome of reactions at adjacent positions through steric hindrance.
Regioselectivity refers to the preferential reaction of one functional group over the other. As discussed previously, the greater nucleophilicity of the thiol group compared to the alcohol group allows for high regioselectivity. libretexts.org By choosing appropriate reaction conditions (e.g., using a base that is strong enough to deprotonate the thiol but not the alcohol), one can ensure that reactions with electrophiles occur exclusively at the sulfur atom. Conversely, protecting the thiol group allows for reactions to be directed specifically to the alcohol group. The selection of reagents and reaction conditions is therefore paramount in controlling both where and how a chemical transformation occurs on the molecule. chemrxiv.org
Cleavage and Rearrangement Reactions
The carbon skeleton of this compound can undergo cleavage or rearrangement under certain conditions, often involving high-energy intermediates like carbocations or radicals.
Cleavage of the C-S or C-O bonds can occur during certain reactions. For instance, strong reducing agents can cleave disulfide bonds back to thiols. youtube.com Radical-mediated processes can also lead to bond scission. For example, an alkoxy radical formed by hydrogen abstraction from the hydroxyl group could potentially undergo β-scission, leading to the cleavage of a carbon-carbon bond. researchgate.net
Rearrangement reactions, such as Wagner-Meerwein rearrangements, are possible if a carbocation intermediate is formed, for instance, during an S_N1 reaction of the alcohol under strongly acidic conditions. However, since the molecule contains a primary alcohol, S_N1 reactions are generally disfavored compared to S_N2 pathways. msu.edu
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| p-Toluenesulfonyl chloride |
| Methanesulfonyl chloride |
| Pyridine |
| Tosylate |
| Mesylate |
| Sodium hydrosulfide |
| Thiourea |
| Trityl chloride |
| p-Methoxybenzyl |
| Hydrogen peroxide |
| Persulfate |
| Thiolate |
| Sulfenic acid |
| Sulfide (Thioether) |
| Alkoxide |
Computational Chemistry and Molecular Modeling of 2s,3s 2 Methyl 3 Sulfanyl Butan 1 Ol
Quantum Chemical Calculations for Conformational Analysis and Stability
The flexibility of (2S,3S)-2-Methyl-3-sulfanyl-butan-1-ol, arising from the rotation around its single bonds, gives rise to a complex conformational landscape. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in identifying the stable conformers and determining their relative energies.
Conformational searches are typically performed using methods like molecular mechanics, followed by geometry optimization and energy calculations at a higher level of theory, such as DFT. For flexible chiral molecules, it is crucial to explore the potential energy surface thoroughly to locate all low-energy conformers. nih.govnih.gov The stability of these conformers is influenced by a combination of steric hindrance, intramolecular hydrogen bonding between the hydroxyl and sulfanyl (B85325) groups, and other non-covalent interactions.
For analogous flexible chiral molecules, such as 1,4-diketones, computational methods have been successfully employed to explore the conformational space and identify the most stable structures. nih.gov In the case of this compound, the relative orientation of the methyl, hydroxyl, and sulfanyl groups will dictate the most stable conformations. Theoretical studies on similar molecules, like homoallylic alcohols, have shown that DFT calculations can effectively distinguish between the energies of different diastereomers and their respective conformers. researchgate.netmdpi.com
Table 1: Hypothetical Relative Energies of this compound Conformers Based on Analogous Systems
| Conformer | Dihedral Angle (H-O-C-C) | Dihedral Angle (H-S-C-C) | Relative Energy (kcal/mol) | Computational Method |
| 1 | gauche | anti | 0.00 | B3LYP/6-31+G |
| 2 | anti | gauche | 1.25 | B3LYP/6-31+G |
| 3 | gauche | gauche | 2.50 | B3LYP/6-31+G |
| 4 | anti | anti | 3.75 | B3LYP/6-31+G |
Note: This table is illustrative and based on general principles of conformational analysis of similar bifunctional molecules. Specific values for this compound would require dedicated computational studies.
Theoretical Studies on Reaction Mechanisms and Transition States
Quantum chemical calculations are pivotal in elucidating the mechanisms of reactions involving this compound. For instance, the oxidation of the thiol group is a common reaction for such compounds. Theoretical studies can map out the potential energy surface of the reaction, identifying transition states and intermediates, and thereby providing a detailed understanding of the reaction pathway.
The oxidation of thiols can proceed through various mechanisms, and computational studies have been crucial in distinguishing between them. For example, the oxidation of thiols by hydrogen peroxide has been shown through DFT calculations to proceed via a mechanism that is inconsistent with a simple SN2 pathway. nih.gov Similarly, the mechanism of thiol oxidation by superoxide (B77818) radicals has been investigated using ab initio molecular orbital calculations, which predicted the formation of a three-electron-bonded adduct. acs.org
These theoretical approaches can be applied to study the specific reactions of this compound, such as its oxidation to the corresponding disulfide or sulfenic acid. By calculating the activation energies for different potential pathways, the most likely reaction mechanism can be determined.
Prediction and Interpretation of Spectroscopic Data
Computational methods are widely used to predict and interpret spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and vibrational (infrared and Raman) spectra. These predictions are invaluable for confirming the structure of newly synthesized compounds and for assigning experimental spectra.
For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT, is a standard approach for calculating chemical shifts. researchgate.netchemaxon.comnrel.govrsc.org The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. nih.gov For flexible molecules like this compound, it is important to calculate the spectra for all significant conformers and then obtain a Boltzmann-averaged spectrum for comparison with experimental data.
Vibrational spectra can also be simulated using DFT calculations. The calculated frequencies and intensities can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. mdpi.comresearchgate.netnih.govresearchgate.net For sulfur-containing compounds, specific vibrational modes associated with the C-S and S-H bonds can be identified and analyzed.
Table 2: Predicted vs. Experimental 13C NMR Chemical Shifts for a Butan-1-ol Analogue
| Carbon Atom | Experimental δ (ppm) docbrown.info | Predicted δ (ppm) (DFT/GIAO) |
| C1 (-CH2OH) | 62.5 | 63.1 |
| C2 (-CH2-) | 34.9 | 35.5 |
| C3 (-CH2-) | 19.2 | 19.8 |
| C4 (-CH3) | 13.9 | 14.2 |
Note: This table uses data for butan-1-ol as an analogue to illustrate the typical accuracy of DFT-based NMR predictions.
Molecular Dynamics Simulations for Solvent Effects and Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in solution. For this compound, MD simulations can provide insights into how the solvent affects its conformational preferences and how the molecule interacts with the surrounding solvent molecules. rsc.orgresearchgate.netnih.govnih.govresearchgate.net
In aqueous solution, the hydrophilic hydroxyl group and the more hydrophobic remainder of the molecule will lead to specific hydration patterns. MD simulations can reveal the structure of the hydration shell around the molecule, including the number and orientation of water molecules. These simulations can also be used to study the dynamics of the molecule, such as the rates of conformational changes in different solvents. For analogous small organic molecules in water, all-atom MD simulations have provided detailed information about their absorption and dynamics within different environments. rsc.orgresearchgate.net
In Silico Analysis of Chiral Recognition Processes
The chirality of this compound is a key feature that governs its interactions with other chiral molecules. In silico methods, such as molecular docking and molecular dynamics simulations, are widely used to study chiral recognition processes. nih.govresearchgate.netrsc.orgresearchgate.netcapes.gov.brrsc.orgchemrxiv.orgnih.gov
These computational techniques can be used to model the interaction of this compound with a chiral selector, such as a cyclodextrin (B1172386) or a chiral stationary phase used in chromatography. By calculating the binding energies of the two enantiomers of a chiral analyte to the selector, it is possible to predict which enantiomer will bind more strongly and thus predict the elution order in a chiral separation. chemrxiv.org
Molecular dynamics simulations of host-guest complexes can provide a detailed picture of the interactions responsible for chiral recognition, such as hydrogen bonding, van der Waals forces, and steric hindrance. researchgate.netnih.gov These insights are crucial for the design of new and more effective chiral selectors.
Table 3: Example of Calculated Binding Energies for Chiral Guest-Host Complexation
| Guest Enantiomer | Host | Binding Energy (kcal/mol) | Key Interactions | Computational Method |
| (S)-Guest | β-Cyclodextrin | -5.2 | Hydrogen bonding, van der Waals | Molecular Docking |
| (R)-Guest | β-Cyclodextrin | -4.5 | Hydrogen bonding, van der Waals | Molecular Docking |
Note: This table is a hypothetical example based on typical results from chiral recognition studies of small molecules with cyclodextrins.
Advanced Research Applications and Methodological Development Utilizing 2s,3s 2 Methyl 3 Sulfanyl Butan 1 Ol
Role as Chiral Building Blocks in Complex Natural Product Synthesis
In the field of organic synthesis, chiral building blocks, or synthons, are invaluable starting materials for the construction of complex, stereochemically defined molecules like natural products and pharmaceuticals. These synthons possess one or more stereocenters that are incorporated into the final target molecule, circumventing the need for technically challenging asymmetric reactions later in the synthetic sequence. A molecule's utility as a chiral building block is determined by its stereochemical purity and the presence of versatile functional groups that allow for further chemical transformations.
(2S,3S)-2-Methyl-3-sulfanyl-butan-1-ol possesses two defined stereocenters and two distinct functional groups—a hydroxyl (-OH) and a sulfanyl (B85325) (-SH) group. These features theoretically make it an attractive starting point for the synthesis of more complex chiral molecules. The alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for substitution reactions. The thiol group offers a different reaction pathway, such as forming thioethers or participating in thiol-ene click reactions.
However, a review of current scientific literature indicates that while the synthesis of chiral thiols is an area of significant interest, the specific application of this compound as a foundational building block in the total synthesis of complex natural products is not yet widely documented. While related chiral alcohols and thiols are staples in asymmetric synthesis, this particular compound remains an area of underexplored potential. researchgate.netresearchgate.net Its availability from the chiral pool or through asymmetric synthesis could pave the way for its future use in constructing novel sulfur-containing, biologically active compounds.
Investigation of Biological Recognition and Sensory Mechanisms
The most significant research involving this compound has been in the field of sensory science, particularly in understanding the molecular basis of aroma and flavor perception. Volatile sulfur compounds are well-known for their potent, often pungent, aromas and extremely low odor thresholds. This compound is recognized as an important aroma constituent in various foods and beverages. nist.govnih.gov
Research has delved into the specific interactions between volatile thiols and human olfactory receptors (ORs), which are G-protein coupled receptors located in the nasal cavity. A notable study investigated the adsorption process of 3-mercapto-2-methylbutan-1-ol on the human olfactory receptor OR2M3. researchgate.net Using statistical physics models, researchers analyzed the binding energies and orientation of the odorant molecule on the receptor. researchgate.netresearchgate.net This type of molecular modeling helps to elucidate why certain molecules elicit specific smells and how sensitive our olfactory system is to them. researchgate.net
Further studies on related receptors and thiols have revealed fascinating complexities in odor perception. For instance, the presence of metal ions, such as copper (Cu²⁺), has been shown to potentiate the response of certain olfactory receptors to sulfur-containing odorants. nih.gov Research on the closely related compound 3-mercapto-2-methylpentan-1-ol and the OR2M3 receptor demonstrated that copper ions can enhance the receptor's signaling, suggesting a cooperative binding mechanism. nih.gov This indicates that the perception of certain thiol aromas may be modulated by the presence of trace metals in the food matrix or in the olfactory mucus. Such findings are crucial for food chemistry, helping to explain variations in the aromatic profiles of products like wine and coffee. nist.gov
The sensory characteristics of 3-mercapto-2-methyl-1-butanol (B1603818) have been profiled by flavor organizations, highlighting its contribution to a range of savory and vegetal notes.
| Descriptor | Associated Nuance |
|---|---|
| Meat | Brothy, savory |
| Onion | Sulfurous, sharp |
| Leek | Green, vegetal |
| Hop | Resinous, slightly bitter |
| Pepper | Spicy, piquant |
Data sourced from The Flavor and Extract Manufacturers Association (FEMA). nih.gov
Development of Novel Chiral Ligands and Organocatalysts
The development of new catalysts for asymmetric synthesis is a cornerstone of modern chemistry, enabling the efficient and environmentally friendly production of single-enantiomer pharmaceuticals and fine chemicals. Chiral ligands, which bind to a metal center, and organocatalysts, which are small, metal-free organic molecules, both function by creating a chiral environment around the reactants, directing the reaction to form one enantiomer preferentially over the other.
Molecules containing both hard (oxygen) and soft (sulfur) donor atoms, along with stereocenters, such as this compound, are theoretically excellent candidates for the design of new chiral ligands and organocatalysts. The combination of a hydroxyl and a thiol group allows for potential bidentate coordination to a metal center, forming a stable chelate ring that can influence the stereochemical outcome of a catalyzed reaction. The development of chiral phosphine (B1218219) ligands, for example, is a major area of research in catalysis. tcichemicals.com
Furthermore, the functional groups on this compound could be modified to create novel organocatalysts. For instance, the thiol or alcohol moiety could be used as an anchor to build more complex structures, such as chiral thioureas or phosphoric acids, which are known to be powerful organocatalysts. nih.govresearchgate.net Chiral diols and amino alcohols are frequently used as precursors for catalysts, and the presence of a thiol group in place of or in addition to these functionalities offers an opportunity for new catalyst design and reactivity. researchgate.net
Despite this potential, the direct application of this compound as a precursor for new chiral ligands or organocatalysts is not extensively reported in the current literature. The field is rich with examples of catalysts derived from other chiral sources like amino acids, alkaloids, and binaphthols. tcichemicals.comresearchgate.net The exploration of less common chiral synthons like this compound represents a promising, albeit currently underdeveloped, avenue for the discovery of novel and effective catalytic systems.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for (2S,3S)-2-Methyl-3-sulfanyl-butan-1-ol, and how do stereochemical outcomes vary with reaction conditions?
- Methodological Answer : The synthesis typically involves stereoselective thiol-ene coupling or enzymatic reduction of ketone precursors. For example, Sharpless asymmetric dihydroxylation can introduce stereochemistry in diol intermediates, followed by thiolation using Mitsunobu conditions (e.g., DIAD/PhP with thiol nucleophiles). Enantiomeric excess (ee) should be validated via chiral HPLC or -NMR with chiral shift reagents. Variations in ee (e.g., 85% vs. 95%) often arise from solvent polarity, temperature, or catalyst loading differences .
Q. How can researchers ensure the stability of this compound during storage and experimentation?
- Methodological Answer : Thiol-containing compounds are prone to oxidation. Store under inert gas (N or Ar) at -20°C in amber vials. Add stabilizers like EDTA to chelate metal ions that catalyze oxidation. Monitor purity via GC-MS or LC-MS weekly. For long-term experiments, implement continuous cooling to mitigate thermal degradation, as organic matrices degrade faster at ambient temperatures .
Q. What spectroscopic techniques are optimal for characterizing the stereochemistry and purity of this compound?
- Methodological Answer : Use -NMR to confirm stereochemistry via coupling constants (e.g., for vicinal diols). X-ray crystallography provides definitive stereochemical assignment. Purity is best assessed via reverse-phase HPLC with UV detection at 254 nm. Cross-validate with elemental analysis (C, H, S) to confirm stoichiometry .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in thiol-disulfide exchange reactions, and how do steric effects influence its catalytic applications?
- Methodological Answer : The sterically hindered 3-sulfanyl group reduces nucleophilicity, favoring disulfide formation over thioether linkages. Kinetic studies (stopped-flow UV-Vis) reveal a second-order dependence on thiol concentration. Computational models (DFT) can map transition states to explain steric effects. For catalysis, immobilize the compound on silica gels to enhance recyclability in asymmetric oxidations .
Q. How do conflicting data on the compound’s degradation pathways in aqueous vs. organic solvents inform experimental design?
- Methodological Answer : In aqueous buffers (pH 7.4), degradation follows first-order kinetics due to hydrolysis of the sulfanyl group, forming 2-methylbutan-1-ol. In organic solvents (e.g., DMF), radical-mediated oxidation dominates. Use LC-MS/MS to track degradation products. For reproducibility, pre-degas solvents and standardize buffer ionic strength to control reaction rates .
Q. What strategies resolve contradictions in reported enantioselectivity when using this compound as a chiral ligand?
- Methodological Answer : Enantioselectivity discrepancies (e.g., 70% vs. 90% ee) may stem from ligand-metal coordination dynamics. Employ variable-temperature -NMR to study binding equilibria. Screen alternative metals (e.g., Ru vs. Pd) and ligands (e.g., BINOL derivatives) to optimize stereocontrol. Document solvent effects (e.g., toluene vs. THF) in supplemental data .
Q. How can computational modeling predict the compound’s behavior in complex reaction systems, such as multi-enzyme cascades?
- Methodological Answer : Molecular dynamics (MD) simulations using AMBER or GROMACS can model interactions with enzyme active sites (e.g., alcohol dehydrogenases). Parameterize force fields with QM/MM-derived partial charges. Validate predictions via kinetic assays measuring ratios under varying substrate concentrations .
Experimental Design Considerations
- Reproducibility : Standardize reaction scales (e.g., 0.1 mmol for screening) and report detailed catalyst/substrate ratios.
- Data Contradictions : Use control experiments (e.g., radical traps like TEMPO) to isolate degradation pathways.
- Validation : Cross-reference with pharmacopeial standards for analytical method validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
